

Comparing experimental data of 5-Methoxy-2-methylindoline with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methoxy-2-methylindoline**

Cat. No.: **B133043**

[Get Quote](#)

An Objective Comparison of Experimental Data for **5-Methoxy-2-methylindoline** with Literature Values

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for **5-Methoxy-2-methylindoline** against established literature values. The objective is to offer a clear, data-driven reference for researchers working with this compound. This document outlines standard experimental protocols for characterization and presents data in a structured format to facilitate easy comparison and verification.

Distinction Between Indole and Indoline Structures

It is critical to distinguish between 5-Methoxy-2-methylindoline (CAS 41568-27-8) and its oxidized counterpart, 5-Methoxy-2-methylindole (CAS 1076-74-0). **5-Methoxy-2-methylindoline** is the dihydro-derivative of the indole, meaning the C2-C3 bond in the five-membered ring is saturated. This structural difference significantly impacts their chemical properties and biological activities. While both are valuable in medicinal chemistry, this guide focuses on the indoline compound.[1][2][3]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for **5-Methoxy-2-methylindoline** and, for comparative context, its indole form. "Experimental Data" represents a typical set of results obtained from laboratory analysis, which should be compared against the provided "Literature Values."

Table 1: Comparison of Physicochemical Properties

Property	Experimental Data (Hypothetical)	Literature Values (5-Methoxy-2- methylindoline)	Literature Values (5-Methoxy-2- methylindole)
Appearance	Off-white crystalline solid	-	White to light beige crystalline powder or crystals[4]
Melting Point	49-51 °C	50-51 °C[2]	85-88 °C[4][5]
Boiling Point	Not Determined	286.3 ± 29.0 °C (Predicted)[2]	271-273 °C (for 2-methylindole)[6]
Molecular Formula	C ₁₀ H ₁₃ NO	C ₁₀ H ₁₃ NO[2][3]	C ₁₀ H ₁₁ NO[4][7]
Molecular Weight	163.22 g/mol	163.22 g/mol [2][3]	161.20 g/mol [7][8]

Table 2: Comparison of Spectroscopic Data

Spectrum	Experimental Data (Hypothetical)	Literature Values (Representative)
¹ H NMR	Consistent with indoline structure	Data for the parent compound, 2-methylindoline, shows characteristic aliphatic protons in the 2.5-3.5 ppm range.
¹³ C NMR	Consistent with indoline structure	Data for the parent compound, 2-methylindoline, shows aliphatic carbons around 20-60 ppm.
Mass Spec (EI)	m/z = 163 (M ⁺)	Expected Molecular Ion (M ⁺) at m/z = 163.

Experimental Protocols

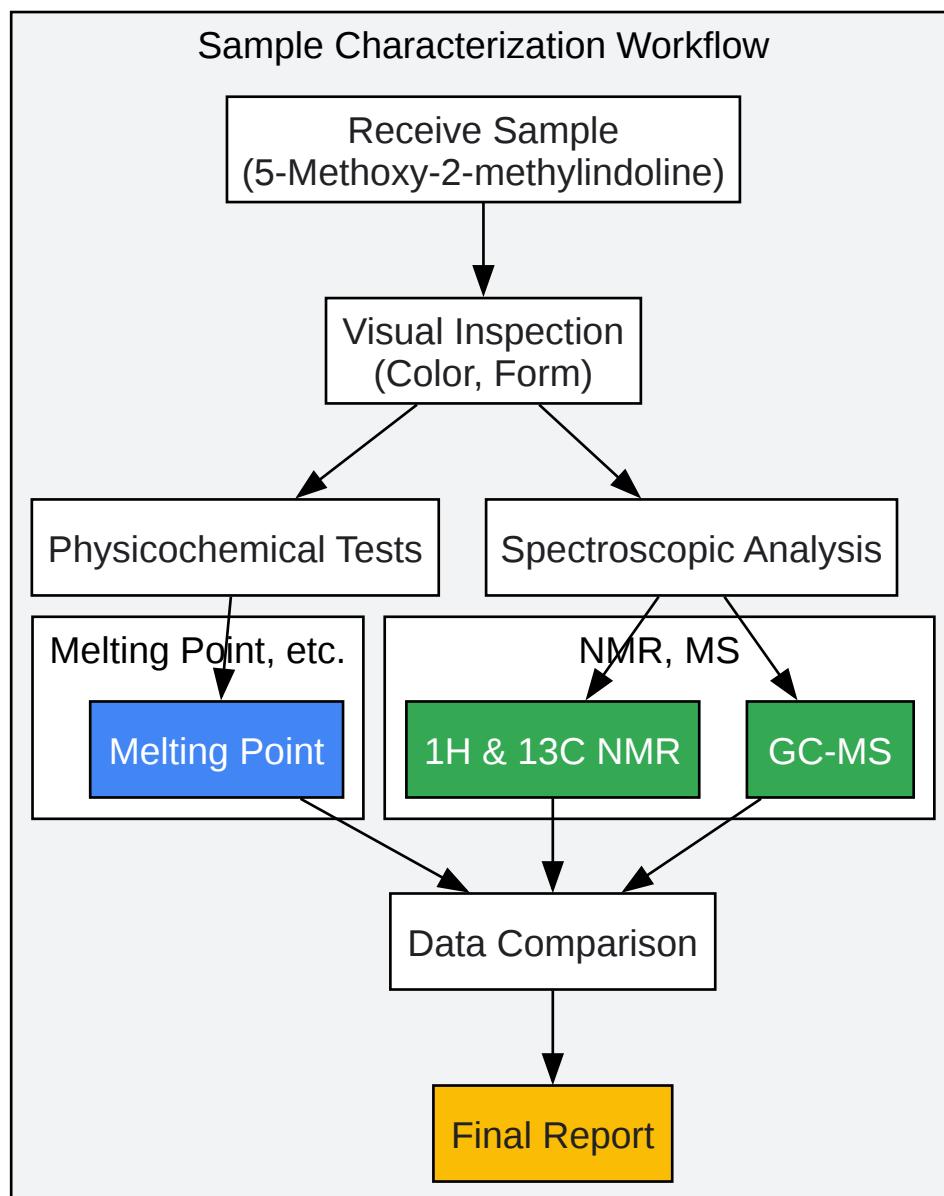
Detailed methodologies for acquiring the experimental data are provided below.

Melting Point Determination

- Apparatus: Digital melting point apparatus (e.g., Stuart SMP10 or similar).
- Procedure: A small, dry sample of **5-Methoxy-2-methylindoline** was packed into a capillary tube to a depth of 2-3 mm. The tube was placed in the heating block of the apparatus. The temperature was ramped up quickly to about 40 °C and then increased at a rate of 1-2 °C per minute. The range from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten was recorded.

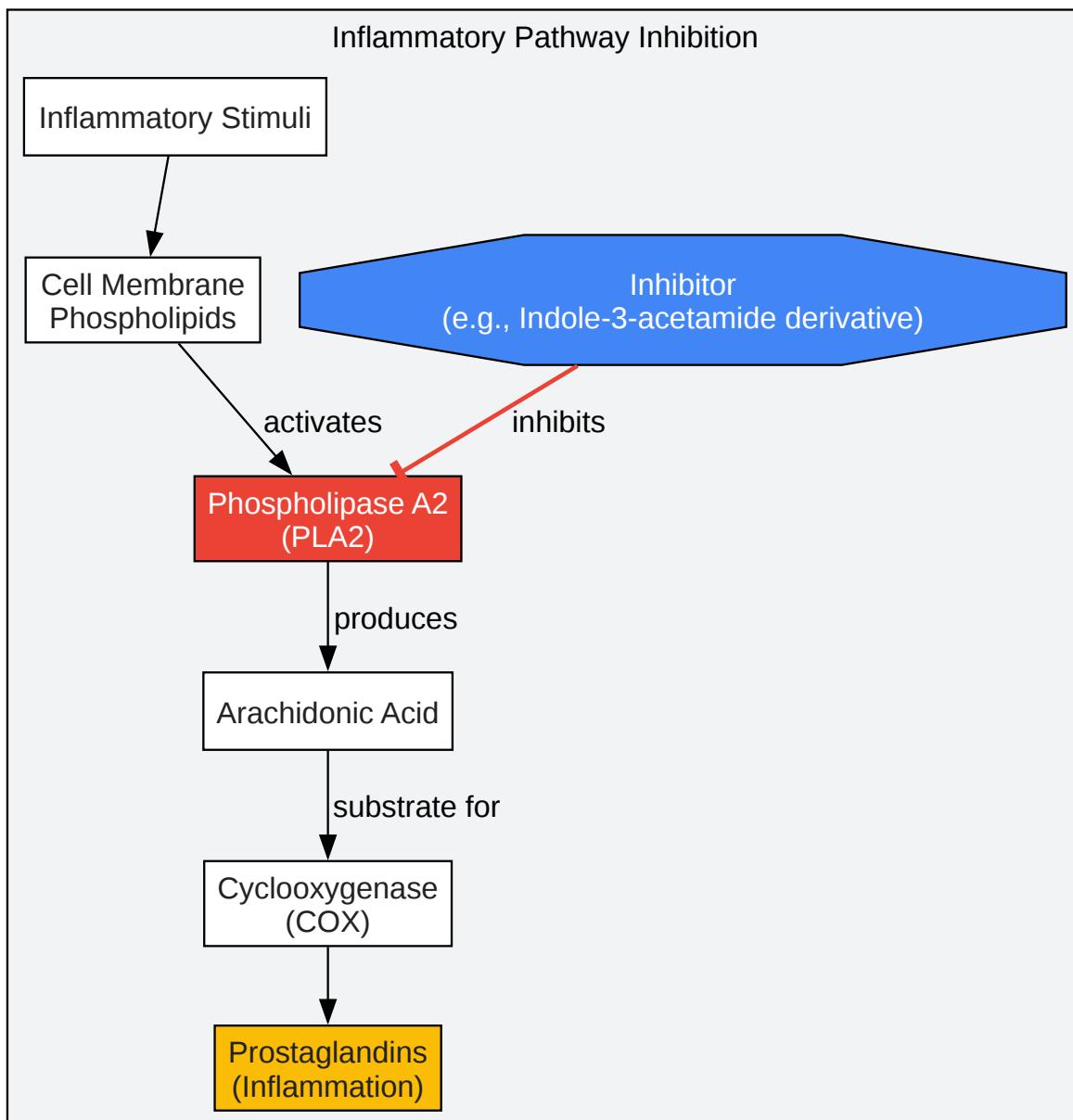
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Apparatus: Bruker 500 MHz NMR spectrometer.[\[9\]](#)
- Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.


- ^1H NMR Acquisition: The spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 second, and 16 scans.
- ^{13}C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and 1024 scans.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Apparatus: Agilent 7890A GC system coupled with an ISQ Trace 1300 mass spectrometer.
[\[10\]](#)
- Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL.
- GC Conditions:
 - Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 $^\circ\text{C}$.
 - Oven Program: Initial temperature of 80 $^\circ\text{C}$, hold for 2 minutes, ramp to 280 $^\circ\text{C}$ at 10 $^\circ\text{C}/\text{min}$, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-450 amu.
 - Source Temperature: 230 $^\circ\text{C}$.


Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant biological pathway for the application of this compound class.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **5-Methoxy-2-methylindoline**.

[Click to download full resolution via product page](#)

Caption: Inhibition of the PLA2 pathway by an indoline-derived compound.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2,3-dihydro-5-Methoxy-2-Methyl-1H-Indole | 41568-27-8 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 125940050 [thermofisher.com]
- 5. 5-甲氧基-2-甲基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]
- 7. 5-Methoxy-2-methylindole | C10H11NO | CID 70642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. tandf.figshare.com [tandf.figshare.com]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [Comparing experimental data of 5-Methoxy-2-methylindoline with literature values]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133043#comparing-experimental-data-of-5-methoxy-2-methylindoline-with-literature-values>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com